

Application Notes and Protocols for Testing the Efficacy of 4-Sulfanilamidobenzoic Acid

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Compound of Interest

Compound Name: 4-Sulfanilamidobenzoic acid

Cat. No.: B15093853

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Introduction

4-Sulfanilamidobenzoic acid is a compound belonging to the sulfonamide class of drugs. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).^{[1][2][3]} This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for their growth and replication.^{[2][3]} By blocking the production of folic acid, **4-Sulfanilamidobenzoic acid** can arrest bacterial growth.^[3] This document provides detailed experimental protocols for evaluating the in vitro and in vivo efficacy of **4-Sulfanilamidobenzoic acid**, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation of results.

Table 1: In Vitro Antibacterial Activity of **4-Sulfanilamidobenzoic Acid**

Bacterial Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Minimum Bactericidal Concentration (MBC) (µg/mL)
Escherichia coli (ATCC 25922)		
Staphylococcus aureus (ATCC 29213)		
Pseudomonas aeruginosa (ATCC 27853)		
Streptococcus pneumoniae (ATCC 49619)		

Table 2: In Vitro Cytotoxicity of **4-Sulfanilamidobenzoic Acid** on Mammalian Cell Lines

Cell Line	IC50 (µM) after 24h	IC50 (µM) after 48h	IC50 (µM) after 72h
HEK293 (Human Embryonic Kidney)			
HepG2 (Human Hepatocellular Carcinoma)			
A549 (Human Lung Carcinoma)			

Table 3: In Vivo Efficacy of **4-Sulfanilamidobenzoic Acid** in a Murine Infection Model

Treatment Group	Dosage (mg/kg)	Route of Administration	Bacterial Load (CFU/g tissue) at 24h post-infection	Survival Rate (%) at 7 days
Vehicle Control	-			
4-Sulfanilamidobenzoic Acid				
Positive Control (e.g., Ciprofloxacin)				

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of **4-Sulfanilamidobenzoic acid** that inhibits the visible growth of a microorganism.

Materials:

- **4-Sulfanilamidobenzoic acid**
- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., E. coli, S. aureus)
- 96-well microtiter plates
- Spectrophotometer (600 nm)
- Incubator (37°C)

Procedure:

- **Prepare Bacterial Inoculum:** Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Prepare Drug Dilutions:** Prepare a stock solution of **4-Sulfanilamidobenzoic acid** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations.
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
- **Controls:** Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Determine MIC:** The MIC is the lowest concentration of the drug that shows no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay: MTS Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

- Mammalian cell lines (e.g., HEK293, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **4-Sulfanilamidobenzoic acid**
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of **4-Sulfanilamidobenzoic acid** and incubate for 24, 48, and 72 hours.
- Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptosis is a form of programmed cell death that can be induced by anticancer drugs.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Cancer cell line of interest
- **4-Sulfanilamidobenzoic acid**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with **4-Sulfanilamidobenzoic acid** for a predetermined time.

- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
 - Necrotic cells: Annexin V-negative and PI-positive

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a drug to its target protein in a cellular context.^[7]^[8] The principle is that a protein's thermal stability is altered upon ligand binding.^[7]

Materials:

- Cells expressing the target protein (e.g., DHPS)
- **4-Sulfanilamidobenzoic acid**
- PBS
- Protease inhibitors
- Equipment for heating and cooling samples
- SDS-PAGE and Western blotting reagents and equipment

Procedure:

- Cell Treatment: Treat intact cells with **4-Sulfanilamidobenzoic acid** or a vehicle control.

- Heating: Heat the cell lysates at a range of temperatures.
- Protein Extraction: Lyse the cells to extract the soluble protein fraction.
- Analysis: Analyze the amount of soluble target protein at each temperature using SDS-PAGE and Western blotting.
- Data Interpretation: A shift in the melting curve of the target protein in the presence of the drug indicates target engagement.

In Vivo Efficacy Study: Murine Systemic Infection Model

This model evaluates the therapeutic efficacy of **4-Sulfanilamidobenzoic acid** in a living organism.

Materials:

- Mice (e.g., BALB/c)
- Pathogenic bacterial strain
- **4-Sulfanilamidobenzoic acid** formulated for in vivo administration
- Appropriate vehicle control and positive control antibiotic

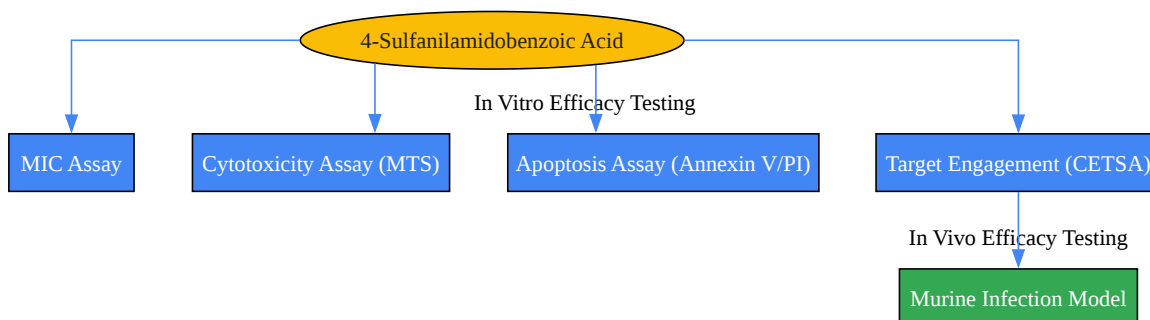
Procedure:

- Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of the bacterial pathogen.
- Treatment: Administer **4-Sulfanilamidobenzoic acid** at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral, intravenous).
- Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-14 days).
- Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group and determine the bacterial load in target organs (e.g., spleen, liver, blood) by plating

homogenized tissue on appropriate agar plates and counting CFUs.

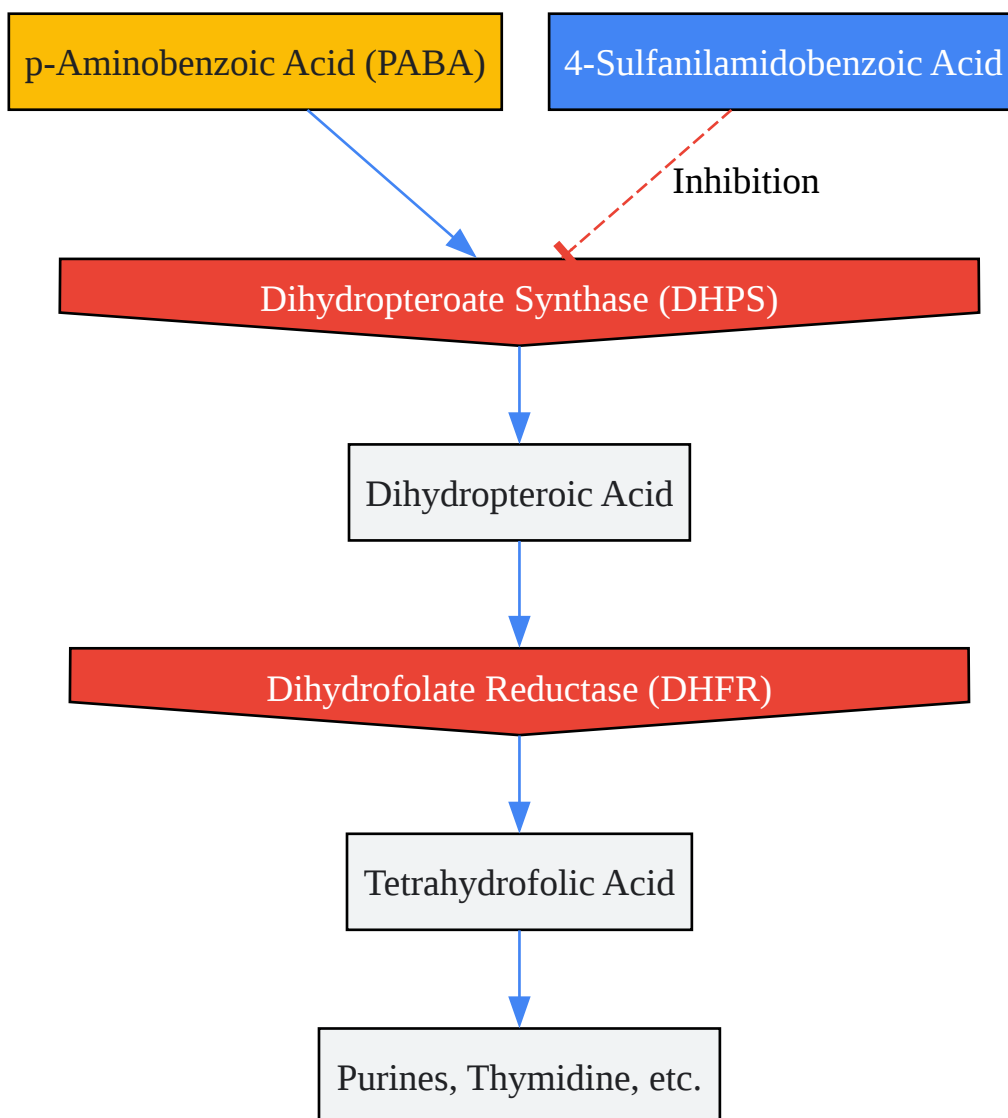
- Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to determine the efficacy of the compound.

Visualizations



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Caption: Experimental workflow for efficacy testing.



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Caption: Bacterial folic acid synthesis pathway.

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